Potency and Isoform Selectivity: HET0016 vs. 17-ODYA and ABT in Human Renal Microsomes
HET0016 demonstrates superior potency for inhibiting 20-HETE formation in human renal microsomes compared to earlier generation inhibitors 17-ODYA and 1-ABT. HET0016 achieved an IC50 of 8.9 ± 2.7 nM, while 17-ODYA and 1-ABT were significantly less potent, with IC50 values of 1.8 ± 0.8 µM and 38.5 ± 14.9 µM, respectively [1]. This represents a >200-fold increase in potency for HET0016 over 17-ODYA and a >4,000-fold increase over 1-ABT.
| Evidence Dimension | 20-HETE formation inhibition (IC50) |
|---|---|
| Target Compound Data | 8.9 ± 2.7 nM |
| Comparator Or Baseline | 17-ODYA: 1.8 ± 0.8 µM; 1-ABT: 38.5 ± 14.9 µM |
| Quantified Difference | HET0016 is >200-fold more potent than 17-ODYA and >4,000-fold more potent than 1-ABT. |
| Conditions | Human renal microsomes, arachidonic acid substrate [1] |
Why This Matters
For researchers, this ensures near-complete target engagement at nanomolar concentrations, minimizing off-target effects and allowing for the use of lower, more physiologically relevant compound concentrations.
- [1] Miyata N, Taniguchi K, Seki T, Ishimoto T, Sato-Watanabe M, Yasuda Y, et al. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. Br J Pharmacol. 2001 Jun;133(3):325-9. View Source
